

3-Amino-5-bromobenzene-1-sulfonamide spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Amino-5-bromobenzene-1-sulfonamide

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An In-Depth Technical Guide to the Spectroscopic Characterization of **3-Amino-5-bromobenzene-1-sulfonamide**

Authored by a Senior Application Scientist

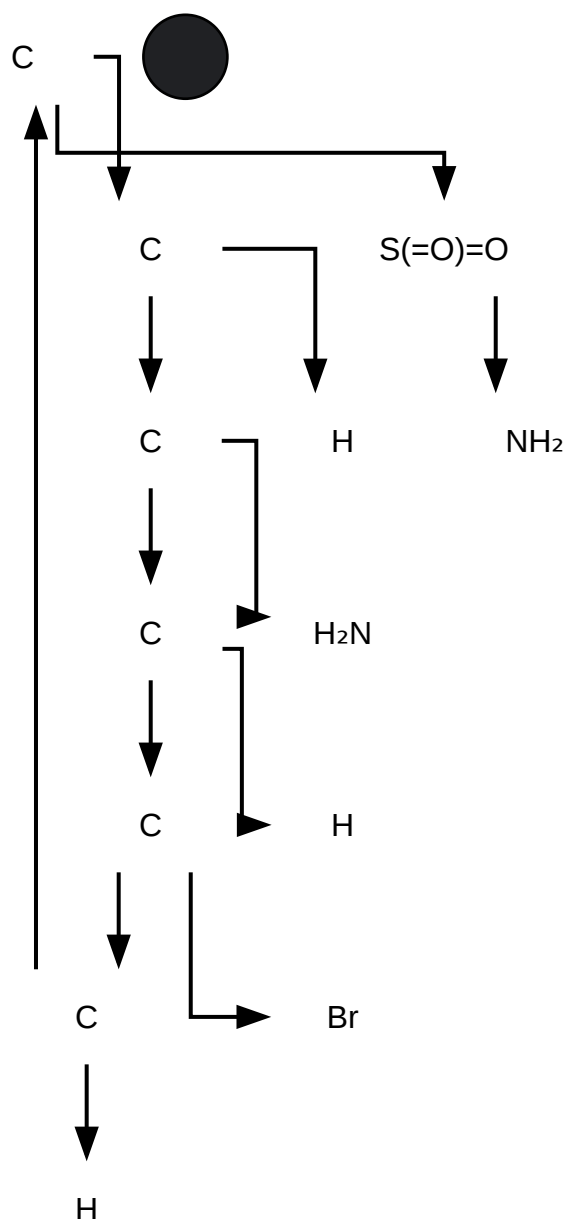
Foreword: The structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of modern drug development. A complete and unambiguous characterization is non-negotiable for regulatory approval, ensuring safety, and understanding structure-activity relationships (SAR). This guide provides a comprehensive framework for the spectroscopic analysis of **3-Amino-5-bromobenzene-1-sulfonamide** (CAS: 1261817-84-8), a substituted aromatic sulfonamide of interest in medicinal chemistry.

While published, peer-reviewed spectra for this specific molecule are not readily available in the public domain, this whitepaper serves as a definitive guide to the methodologies and expected outcomes for its characterization. By leveraging foundational spectroscopic principles and comparative data from structurally analogous compounds, we will construct a complete analytical picture. This document is intended for researchers, chemists, and quality control specialists who require a practical, in-depth understanding of how to acquire and interpret the necessary data to verify the structure and purity of this compound.

Molecular Structure and Predicted Spectroscopic Overview

3-Amino-5-bromobenzene-1-sulfonamide possesses a unique constellation of functional groups that yield a distinct spectroscopic fingerprint. The molecule contains a 1,3,5-trisubstituted benzene ring, a primary aromatic amine (-NH_2), a sulfonamide group ($\text{-SO}_2\text{NH}_2$), and a bromine atom. Each of these components will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for full structural confirmation.

Figure 1. Structure of 3-Amino-5-bromobenzene-1-sulfonamide



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Caption: Molecular structure of **3-Amino-5-bromobenzene-1-sulfonamide**.

A multi-technique approach is essential. NMR spectroscopy will elucidate the precise arrangement of protons and carbons, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will verify the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for determining the detailed structure of an organic molecule. For **3-Amino-5-bromobenzene-1-sulfonamide**, both ^1H and ^{13}C NMR will provide critical, complementary information.

Predicted ^1H NMR Spectrum

The proton NMR spectrum will reveal the electronic environment and connectivity of all hydrogen atoms. Due to the presence of acidic protons on the amine and sulfonamide groups, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d_6) is the solvent of choice as it is capable of hydrogen bonding, which slows the exchange of the N-H protons, allowing them to be observed as distinct signals.

- Aromatic Region (δ 7.0 - 8.0 ppm): The 1,3,5-substitution pattern will give rise to three distinct signals in the aromatic region.
 - H-2: This proton is ortho to the sulfonamide group and meta to the amino group. It is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-4 and H-6.
 - H-4: This proton is flanked by the amino and bromo groups. It will be coupled to H-2 and H-6, appearing as a triplet.
 - H-6: This proton is situated between the sulfonamide and bromo groups and will also appear as a triplet due to coupling with H-2 and H-4.

- Amino Group (-NH₂): The primary amine protons are expected to appear as a broad singlet. In DMSO-d₆, this signal could be in the range of δ 5.0 - 6.0 ppm.
- Sulfonamide Group (-SO₂NH₂): The sulfonamide protons are generally less shielded than amine protons and will likely appear as a broad singlet further downfield, potentially in the δ 7.0 - 7.5 ppm range.^[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. Based on the molecule's symmetry, six distinct signals are expected for the aromatic carbons.

- Aromatic Carbons (δ 110 - 150 ppm):
 - C-Br (C-5): The carbon directly attached to bromine will be significantly shielded by the heavy atom effect and is expected to appear around δ 110-120 ppm.
 - C-NH₂ (C-3): The carbon bonded to the electron-donating amino group will be shielded, appearing upfield around δ 115-125 ppm.
 - C-SO₂NH₂ (C-1): The carbon attached to the electron-withdrawing sulfonamide group will be the most deshielded, appearing downfield around δ 140-150 ppm.
 - C-2, C-4, C-6: These carbons will have distinct signals within the aromatic region, with their exact shifts influenced by the cumulative electronic effects of the substituents.

Table 1: Predicted NMR Spectroscopic Data (in DMSO-d₆)

Technique	Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
^1H NMR	Aromatic H-2	~7.5 - 7.8	t (or dd)
Aromatic H-4	~7.2 - 7.4	t	
Aromatic H-6	~7.3 - 7.5	t	
-NH ₂ (amine)	~5.5	br s	
-SO ₂ NH ₂ (amide)	~7.2	br s	
^{13}C NMR	C-1 (-SO ₂ NH ₂)	~145	s
C-2	~120	d	
C-3 (-NH ₂)	~118	s	
C-4	~125	d	
C-5 (-Br)	~115	s	
C-6	~122	d	

Experimental Protocol for NMR Acquisition

- Sample Preparation: Accurately weigh 10-15 mg of purified **3-Amino-5-bromobenzene-1-sulfonamide** and dissolve it in approximately 0.7 mL of DMSO- d_6 in a clean, dry 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Tune and match the probe for the ^1H frequency.
 - Acquire a standard single-pulse experiment. Set the spectral width to cover a range of -1 to 12 ppm.

- Use a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.
- Co-add 16 scans to achieve an adequate signal-to-noise ratio.
- Process the data with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift to the residual DMSO solvent peak at δ 2.50 ppm.
- ¹³C NMR Acquisition:
 - Tune and match the probe for the ¹³C frequency.
 - Acquire a proton-decoupled experiment (e.g., zgpg30).
 - Set the spectral width to cover 0 to 200 ppm.
 - Use a 30° pulse angle and a relaxation delay of 2 seconds.
 - Co-add at least 1024 scans for sufficient signal intensity.
 - Process the data with an exponential line broadening of 1-2 Hz. Calibrate the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the molecule by identifying their characteristic vibrational frequencies.

Expected IR Absorptions

The IR spectrum will be dominated by absorptions from the amine and sulfonamide groups.

- N-H Stretching: The primary amine and sulfonamide groups will each exhibit N-H stretching vibrations.

- Amine ($-\text{NH}_2$): A doublet of medium intensity is expected in the $3300\text{--}3500\text{ cm}^{-1}$ region, corresponding to the asymmetric and symmetric stretches.^[2]
- Sulfonamide ($-\text{SO}_2\text{NH}_2$): Another doublet, typically sharp, is expected in the $3250\text{--}3350\text{ cm}^{-1}$ region.^[1]
- S=O Stretching: The sulfonamide group is characterized by two very strong and sharp absorption bands.
 - Asymmetric Stretch: Expected around $1330\text{--}1370\text{ cm}^{-1}$.
 - Symmetric Stretch: Expected around $1140\text{--}1180\text{ cm}^{-1}$.^[1]
- Aromatic Region:
 - C=C Stretching: Multiple sharp bands of variable intensity will appear between $1450\text{--}1600\text{ cm}^{-1}$.
 - C-H Bending (out-of-plane): The substitution pattern on the benzene ring will give rise to strong bands in the $690\text{--}900\text{ cm}^{-1}$ fingerprint region.

Table 2: Predicted Principal IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Expected Intensity
3350 - 3500	N-H Asymmetric & Symmetric Stretch	Primary Amine	Medium, Doublet
3250 - 3350	N-H Asymmetric & Symmetric Stretch	Sulfonamide	Medium, Doublet
1580 - 1620	N-H Bending (Scissoring)	Amine/Sulfonamide	Medium-Strong
1450 - 1600	C=C Ring Stretching	Aromatic Ring	Variable, Sharp
1330 - 1370	S=O Asymmetric Stretch	Sulfonamide	Strong, Sharp
1140 - 1180	S=O Symmetric Stretch	Sulfonamide	Strong, Sharp
690 - 900	C-H Bending (Out-of-plane)	Substituted Aromatic	Strong

Experimental Protocol for FT-IR Acquisition (ATR Method)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.
- Sample Application: Place a small amount (1-2 mg) of the solid **3-Amino-5-bromobenzene-1-sulfonamide** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
- Scan Collection: Co-add 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and, with high resolution instrumentation, its elemental formula.

Expected Mass Spectrum (Positive ESI)

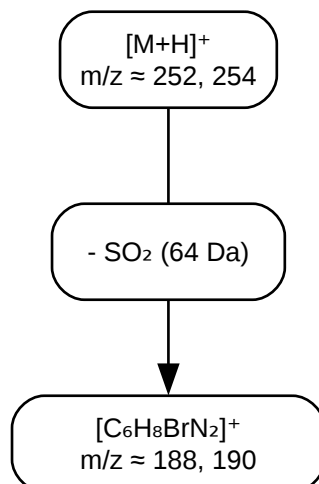
Using electrospray ionization in positive mode (ESI+), the molecule is expected to be observed primarily as its protonated form, $[M+H]^+$.

- **Molecular Ion Cluster:** Bromine has two stable isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in a nearly 1:1 ratio. Therefore, the protonated molecular ion will appear as a characteristic doublet of peaks separated by 2 m/z units, with nearly equal intensity.
 - For $\text{C}_6\text{H}_7^{79}\text{BrN}_2\text{O}_2\text{S}$, $[M+H]^+ = 250.95 + 1.01 = 251.96$ m/z
 - For $\text{C}_6\text{H}_7^{81}\text{BrN}_2\text{O}_2\text{S}$, $[M+H]^+ = 252.95 + 1.01 = 253.96$ m/z
- **Fragmentation:** Collision-induced dissociation (CID) of the $[M+H]^+$ ion can provide structural information. A characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO_2 ; 64 Da).^[3] This rearrangement reaction is a key diagnostic tool.

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)

m/z (calculated)	Ion Formula	Description
251.9593	$[\text{C}_6\text{H}_8^{79}\text{BrN}_2\text{O}_2\text{S}]^+$	Protonated Molecular Ion (^{79}Br Isotope)
253.9573	$[\text{C}_6\text{H}_8^{81}\text{BrN}_2\text{O}_2\text{S}]^+$	Protonated Molecular Ion (^{81}Br Isotope)
187.9923	$[\text{C}_6\text{H}_8^{79}\text{BrN}_2]^+$	Fragment after neutral loss of SO_2 (64 Da)
189.9902	$[\text{C}_6\text{H}_8^{81}\text{BrN}_2]^+$	Fragment after neutral loss of SO_2 (64 Da)

Predicted Fragmentation Pathway



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Caption: Predicted primary fragmentation of protonated **3-Amino-5-bromobenzene-1-sulfonamide**.

Experimental Workflow for LC-MS Analysis

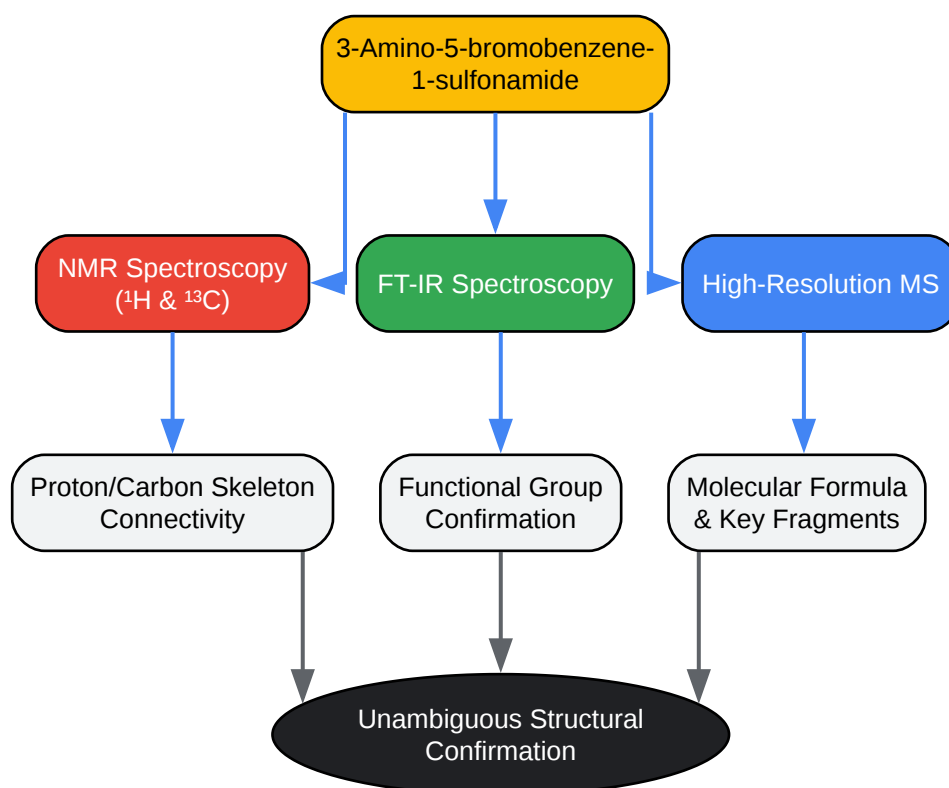
- Sample Preparation: Prepare a dilute solution of the compound ($\sim 10 \mu\text{g/mL}$) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.
- Chromatography (Optional but Recommended): Inject the sample onto a C18 HPLC column to ensure purity before MS analysis.
- Mass Spectrometry:
 - Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
 - Set the ionization source to ESI positive mode.
 - Acquire full scan data from m/z 50 to 500.
 - Perform a data-dependent MS/MS experiment, selecting the peaks at $m/z \sim 252$ and ~ 254 for fragmentation with collision energy ramped from 10-40 eV.

- Data Analysis: Confirm the measured m/z of the parent ion is within 5 ppm of the calculated mass. Analyze the MS/MS spectrum to identify key fragments, such as the loss of SO_2 .

Integrated Analysis: A Self-Validating Workflow

No single technique is sufficient for unambiguous identification. The power of this approach lies in the integration of all data, creating a self-validating system.

Figure 4. Integrated Spectroscopic Workflow



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Caption: Workflow for integrated spectroscopic analysis and structural elucidation.

This workflow demonstrates how the connectivity map from NMR, the functional group information from IR, and the molecular formula from MS converge to provide a single,

consistent, and verifiable structural assignment for **3-Amino-5-bromobenzene-1-sulfonamide**.

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